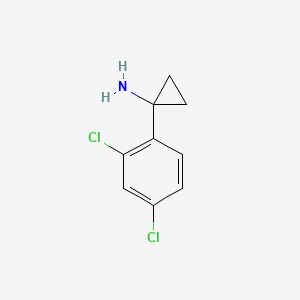

1-(2,4-Dichlorophenyl)cyclopropanamine

Description

Contextualization of the Cyclopropanamine Scaffold in Contemporary Organic and Medicinal Chemistry

The cyclopropane (B1198618) ring is a highly valuable motif in drug discovery and is among the most frequently found ring systems in small-molecule drugs. nih.govresearchgate.net Its inclusion in a molecule imparts a rigid, three-dimensional structure, which can be crucial for precise binding to biological targets. nih.govbohrium.com The inherent strain of the three-membered ring (approximately 27.5 kcal/mol) and its unique electronic properties, which are intermediate between an alkene and a gem-dimethyl group, enhance its chemical reactivity and utility as a synthetic intermediate. researchgate.netlongdom.org

The cyclopropylamine (B47189) moiety, specifically, is a vital component in the synthesis of a wide array of pharmaceuticals, agrochemicals, and materials. longdom.org The strained ring contributes to the metabolic stability of drug candidates, while the nucleophilic amine group allows for a variety of chemical transformations, including substitution and addition reactions. longdom.orgevitachem.com This combination of features makes the cyclopropanamine scaffold a "privileged scaffold," frequently employed to improve properties such as target potency, membrane permeability, and aqueous solubility while potentially reducing off-target effects. bohrium.comnih.gov Its applications are diverse, appearing in compounds developed as antidepressants, antiviral agents, and anticancer therapies. longdom.org

Significance of the Dichlorophenyl Moiety in Chemical Compound Design

The dichlorophenyl group is a critical substituent in the design of bioactive compounds. The inclusion of chlorine atoms on an aromatic ring significantly alters the molecule's electronic and steric properties. nih.gov Chlorine is a halogen with strong electronegativity, acting as an electron-withdrawing group that can deactivate an aromatic ring, thereby reducing metabolic breakdown and increasing the compound's half-life. nih.govmdpi.com

This modification can lead to enhanced binding affinity with biological targets like enzymes and receptors. evitachem.comsmolecule.com The position of the chlorine atoms (in this case, at the 2 and 4 positions) creates a specific substitution pattern that can influence steric interactions within a protein's binding pocket, potentially leading to tighter and more selective binding. nih.gov Furthermore, the addition of chlorine atoms increases the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile, including its ability to cross biological membranes. mdpi.com The dichlorophenyl motif is found in numerous approved drugs and agrochemicals, highlighting its established role in modulating the physicochemical and pharmacological properties of a molecule. nih.govnih.govmdpi.com

Overview of 1-(2,4-Dichlorophenyl)cyclopropanamine as a Subject of Academic Inquiry

This compound is primarily investigated as a key intermediate in organic synthesis. Its structure combines the advantageous features of both the cyclopropanamine and dichlorophenyl groups. While specific research on this exact isomer is not extensively published in standalone studies, its analogues, such as those with 3,4-dichloro, 3,5-dichloro, and 3,4-difluoro substitutions, are well-documented as crucial precursors in the synthesis of pharmaceutically active compounds. evitachem.comgoogle.comlgcstandards.comchemscene.com

Research involving such compounds typically focuses on their efficient synthesis and subsequent derivatization to create more complex molecules. nih.govgoogle.com For instance, related phenylcyclopropanamine derivatives are key intermediates for antiplatelet agents. evitachem.comgoogleapis.com The academic inquiry into this compound and its isomers is therefore driven by their potential to serve as building blocks for new chemical entities in drug discovery programs, particularly for targeting neurological disorders or as enzyme inhibitors. nih.govsigmaaldrich.com

Table 1: Physicochemical Properties of Phenylcyclopropanamine Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

|---|---|---|---|

| 1-(2,4-Dichlorophenyl)cyclopropan-1-amine | C₉H₉Cl₂N | 202.08 | Not Available |

| 1-(3,4-Dichlorophenyl)cyclopropan-1-amine hydrochloride | C₉H₁₀Cl₃N | 238.54 | 1260423-23-1 |

| 1-(3,5-Dichlorophenyl)cyclopropan-1-amine | C₉H₉Cl₂N | 202.08 | 1260777-45-4 |

| (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine Hydrochloride | C₉H₉F₂N·HCl | 205.63 | 1402222-66-5 |

Note: Data sourced from various chemical databases and publications. lgcstandards.comchemscene.comsigmaaldrich.comchemicalbook.comnih.gov Some data, like the CAS number for the title compound, may not be publicly available.

Historical Trajectory of Research on Related Dichlorophenyl and Cyclopropanamine Derivatives

The historical path of research on compounds related to this compound is rooted in two separate but converging fields of chemical science.

The study of dichlorophenyl-containing compounds gained significant momentum in the 1940s. A major milestone was the discovery of (2,4-Dichlorophenoxy)acetic acid (2,4-D) in 1941, which was commercialized after World War II as one of the first successful selective herbicides. wikipedia.org This breakthrough established the utility of the dichlorophenyl group in creating biologically active molecules and spurred further investigation into other chlorinated phenyl compounds for applications in agriculture and medicine. wikipedia.org Over the decades, this has led to the development of numerous drugs and pesticides containing this moiety. nih.govnih.gov

Separately, research into phenylcyclopropanamine derivatives for pharmaceutical use began to flourish. A key early example is tranylcypromine (B92988), a monoamine oxidase inhibitor first synthesized in the late 1940s and approved for use as an antidepressant in the 1960s. The success of tranylcypromine highlighted the potential of the phenylcyclopropanamine scaffold in neuropharmacology.

In more recent decades, synthetic chemistry has advanced to allow for the combination of these two valuable motifs. The development of stereoselective cyclopropanation methods and cross-coupling reactions has enabled chemists to synthesize a wide variety of substituted phenylcyclopropanamine derivatives with high precision. google.comnih.govgoogle.com This has led to the creation of advanced intermediates, such as difluorophenyl and dichlorophenyl cyclopropanamine derivatives, which are now key building blocks in the synthesis of modern pharmaceuticals, including antiplatelet drugs like ticagrelor. evitachem.comgoogleapis.com

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| (2,4-Dichlorophenoxy)acetic acid (2,4-D) |

| 1-(3,4-Dichlorophenyl)cyclopropan-1-amine hydrochloride |

| 1-(3,5-Dichlorophenyl)cyclopropan-1-amine |

| (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine Hydrochloride |

| Ammonia |

| Cyclopropanamine |

| Ticagrelor |

Structure

3D Structure

Properties

IUPAC Name |

1-(2,4-dichlorophenyl)cyclopropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2N/c10-6-1-2-7(8(11)5-6)9(12)3-4-9/h1-2,5H,3-4,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLKHNVROXMHDBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=C(C=C(C=C2)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00640622 | |

| Record name | 1-(2,4-Dichlorophenyl)cyclopropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864263-95-6 | |

| Record name | 1-(2,4-Dichlorophenyl)cyclopropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 2,4 Dichlorophenyl Cyclopropanamine

Retrosynthetic Analysis and Key Disconnections for the Compound

Retrosynthetic analysis is a technique used to plan a chemical synthesis by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.inscitepress.org For 1-(2,4-Dichlorophenyl)cyclopropanamine, the analysis reveals two primary disconnections that form the basis of most synthetic strategies.

The most logical initial disconnection is at the C-N bond of the primary amine. This is a type of Carbon-Heteroatom (C-X) disconnection. This approach simplifies the target molecule to a 1-(2,4-dichlorophenyl)cyclopropane derivative with a functional group that can serve as a precursor to the amine. This precursor is known as a synthon, and its real-world chemical equivalent is a synthetic equivalent. scitepress.orgsemanticscholar.org Common functional groups for this purpose include a carboxylic acid, an azide (B81097), or a protected amine. This leads to the first key retrosynthetic step:

Figure 1: Primary C-N Disconnection

The second major disconnection breaks the cyclopropane (B1198618) ring itself. This involves cleaving one or more C-C bonds of the three-membered ring. A common strategy is a [2+1] cycloaddition disconnection, which deconstructs the cyclopropane into a 2,4-dichlorostyrene (B1605465) derivative (the two-carbon component) and a carbene or carbene equivalent (the one-carbon component). amazonaws.com This leads to the second key retrosynthetic step:

Figure 2: Secondary C-C Disconnection of the Cyclopropane Ring

These fundamental disconnections outline the main pathways for constructing the target molecule, guiding the selection of specific reactions and starting materials.

Conventional Approaches to the Synthesis of the Cyclopropanamine Core

Conventional methods focus on constructing the cyclopropane ring and then installing the amine functionality, often without specific control over stereochemistry, leading to racemic mixtures.

Strategies for Cyclopropane Ring Formation

The formation of the cyclopropane ring is a critical step. Several established methods can be employed, often starting from an appropriately substituted styrene (B11656) or benzaldehyde (B42025) derivative.

One common method is the Simmons-Smith reaction , which involves treating an alkene with a carbenoid, typically generated from diiodomethane (B129776) and a zinc-copper couple. An alternative involves the use of trimethylsulfoxonium iodide with a base like sodium hydride to cyclopropanate an α,β-unsaturated carbonyl compound derived from 2,4-dichlorobenzaldehyde. google.com

Another approach is the reaction of a styrene derivative with a diazo compound, often catalyzed by a transition metal such as copper or rhodium. For instance, reacting 2,4-dichlorostyrene with ethyl diazoacetate would yield the corresponding cyclopropanecarboxylate (B1236923) ester.

Table 1: Conventional Cyclopropane Ring Formation Strategies

| Method | Precursor | Reagents | Product |

|---|---|---|---|

| Trimethylsulfoxonium Iodide | (E)-3-(2,4-dichlorophenyl)acrylonitrile | (CH₃)₃S(O)I, NaH/NaOH in DMSO | 1-(2,4-dichlorophenyl)cyclopropanecarbonitrile |

| Wittig-type Reaction | 2,4-Dichlorobenzaldehyde | Triethyl phosphoacetate, NaH | Ethyl (E)-3-(2,4-dichlorophenyl)acrylate |

Introduction of the Amine Functionality

Once the cyclopropane ring bearing a suitable functional group is formed, the amine can be introduced. The most common precursor is a cyclopropanecarboxylic acid or its ester.

The Curtius rearrangement is a widely used method for converting a carboxylic acid into a primary amine. nih.gov The process involves converting the carboxylic acid to an acyl azide, which then rearranges upon heating to an isocyanate, followed by hydrolysis to yield the amine. google.combeilstein-journals.org This method is effective but often involves potentially hazardous azide intermediates. google.com

An alternative is the Hofmann rearrangement , where a primary amide is treated with a halogen (like bromine) and a strong base to form the amine with one fewer carbon atom. google.com A Schmidt reaction provides another route from a carboxylic acid to an amine using hydrazoic acid.

Reductive amination of a cyclopropyl (B3062369) ketone is also a viable, though less common, pathway.

Asymmetric and Stereoselective Synthesis of this compound

For applications where specific stereoisomers are required, asymmetric synthesis methods are employed to control the formation of chiral centers. This can be achieved using either chiral auxiliaries or enantioselective catalysts.

Chiral Auxiliary-Mediated Transformations

A chiral auxiliary is a temporary stereogenic group that is attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed.

A well-documented strategy for related compounds involves the use of Oppolzer's camphorsultam . google.comwikipedia.org An α,β-unsaturated acid precursor is first converted to an N-acylsultam. The subsequent diastereoselective cyclopropanation, directed by the bulky chiral sultam, yields the cyclopropylamide with high chiral purity after purification. Saponification then removes the auxiliary and provides the enantiomerically enriched cyclopropanecarboxylic acid, which can be converted to the amine via a Curtius rearrangement. google.com

Another approach uses Evans oxazolidinones as chiral auxiliaries to direct aldol (B89426) reactions or alkylations that can set up precursors for cyclopropanation. rsc.org Similarly, amides derived from pseudoephedrine can be used to direct alkylation reactions with high diastereoselectivity. nih.gov

Table 2: Chiral Auxiliary-Based Asymmetric Synthesis

| Chiral Auxiliary | Key Reaction | Stereochemical Control |

|---|---|---|

| Oppolzer's Camphorsultam | Diastereoselective Cyclopropanation | The sultam shields one face of the double bond, directing the cyclopropanating agent to the opposite face. google.com |

| Evans Oxazolidinone | Asymmetric Aldol Condensation | Forms a precursor with a temporary stereocenter that directs a subsequent cyclopropanation reaction. rsc.orgrsc.org |

Enantioselective Catalytic Methods

Enantioselective catalysis offers a more atom-economical approach to asymmetric synthesis, where a small amount of a chiral catalyst generates large quantities of an enantioenriched product. scienmag.commdpi.com

A powerful strategy involves the asymmetric reduction of a ketone precursor. For the synthesis of a structurally similar compound, 2-chloro-1-(3,4-difluorophenyl)ethanone (B1661966) is reduced to the corresponding chiral alcohol using a borane (B79455) source and a chiral Corey-Bakshi-Shibata (CBS) catalyst (an oxazaborolidine). google.comgoogle.com This chiral alcohol is then used to construct the cyclopropane ring, transferring its stereochemistry to the final product.

Enantioselective cyclopropanation reactions are also well-established. These often involve the decomposition of a diazoacetate by a chiral transition metal complex, such as those derived from copper or rhodium with chiral ligands, to generate a metal carbene that adds to the styrene derivative in a stereocontrolled manner. sioc.ac.cn Furthermore, biocatalytic strategies using engineered enzymes are emerging as powerful tools for highly stereoselective cyclopropanations. rsc.orgnih.gov

Table 3: Enantioselective Catalytic Approaches

| Catalytic Method | Key Transformation | Catalyst System Example |

|---|---|---|

| Asymmetric Reduction | Ketone to Chiral Alcohol | Borane-dimethyl sulfide (B99878) complex with a chiral (S)-Me-CBS catalyst. google.com |

| Asymmetric Cyclopropanation | Alkene to Chiral Cyclopropane | Copper(I) or Rhodium(II) complexes with chiral ligands (e.g., BOX, DuPhos). |

Diastereoselective Synthesis Approaches

Achieving stereochemical control is paramount in the synthesis of bioactive molecules, as different stereoisomers can exhibit vastly different biological activities. rochester.edu Diastereoselective synthesis aims to produce a specific diastereomer of a product from a starting material that already contains a chiral center. Several powerful strategies have been developed for the diastereoselective synthesis of substituted cyclopropylamines.

One prominent method involves the use of chiral auxiliaries . In a synthesis analogous to that for related compounds like (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine, a substituted cinnamic acid can be derivatized with a chiral auxiliary, such as Oppolzer's sultam. google.com The subsequent cyclopropanation reaction is directed by the chiral auxiliary, leading to the formation of the cyclopropylamide with high diastereoselectivity. google.com The auxiliary can then be cleaved to yield the desired chiral cyclopropanecarboxylic acid, which is a precursor to the final amine. google.com

Another effective approach is the rhodium-catalyzed cyclopropanation of aryldiazoacetates in the presence of a chiral nitrogen source like N-vinylphthalimide. organic-chemistry.org This method has been shown to produce 1-aryl-2-amino-cyclopropane carboxylates with exceptional trans-selectivity, often exceeding a 98:2 diastereomeric ratio. organic-chemistry.org The reaction proceeds efficiently at room temperature with low catalyst loading (e.g., 1 mol% Rh₂(OAc)₄), and the diastereoselectivity is consistently high across various substituted aryl groups. organic-chemistry.org

The reaction of chiral N-sulfinyl α-chloro ketimines with Grignard reagents offers a pathway to chiral N-(1-substituted cyclopropyl)-tert-butanesulfinamides with good diastereoselectivity (dr up to 91:9). acs.orgnih.gov This method involves a 1,3-dehydrohalogenation to form a cyclopropylideneamine intermediate, followed by the diastereoselective addition of the Grignard reagent. acs.org The sulfinyl group acts as a potent chiral directing group and can be readily removed under acidic conditions to furnish the primary cyclopropylamine (B47189). acs.org

Furthermore, a highly diastereoselective synthesis of trans-2-substituted-cyclopropylamines can be achieved from readily available α-chloroaldehydes . chemrxiv.orgresearchgate.net This process involves the formation of a zinc homoenolate intermediate, which is trapped by an amine and subsequently undergoes ring-closure. chemrxiv.org Researchers have discovered that the addition of a polar aprotic co-solvent like DMF can prevent cis/trans-isomerization, locking in the high diastereoselectivity (up to >20:1 dr). chemrxiv.org

| Method | Key Reagents/Catalysts | Typical Selectivity | Reference |

| Chiral Auxiliary Directed Cyclopropanation | Oppolzer's sultam, Diazomethane | High diastereoselectivity | google.com |

| Rhodium-Catalyzed Cyclopropanation | Rh₂(OAc)₄, N-vinylphthalimide | >98:2 trans-selectivity | organic-chemistry.org |

| N-Sulfinyl Ketimine Chemistry | Chiral N-sulfinyl α-chloro ketimines, Grignard reagents | Good diastereoselectivity (up to 91:9 dr) | acs.org |

| Zinc Homoenolate Cyclization | α-Chloroaldehydes, CH₂(ZnI)₂, Amine, DMF | High trans-selectivity (>20:1 dr) | chemrxiv.org |

| Electrochemical Coupling | Thianthrene (B1682798), Unactivated Alkenes, Carbon Pronucleophiles | High diastereoselectivity | nih.gov |

Green Chemistry Principles in the Synthesis of the Compound

The application of green chemistry principles is crucial for developing sustainable and environmentally responsible synthetic processes. mdpi.com This involves minimizing waste, avoiding hazardous substances, and improving energy efficiency.

One of the core tenets of green chemistry is the reduction or elimination of volatile organic solvents, which contribute to environmental pollution. Solvent-free reactions, where the neat reactants are mixed, often in the presence of a catalyst, represent an ideal green alternative. nih.gov For instance, the synthesis of propargylamines, which are structurally related to cyclopropylamines, has been successfully demonstrated under solvent-free conditions using a silica-supported copper catalyst at elevated temperatures. nih.gov Similarly, processes for manufacturing bulk cyclopropylamine have been developed where a solvent is not strictly necessary, achieving good yields without one, though a solvent may be retained for safer handling in large-scale operations. google.com These examples highlight the potential for developing a solvent-free synthesis for this compound, likely involving solid-state grinding or heating of the neat starting materials with an appropriate catalyst.

Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the final desired product. nih.gov Catalytic reactions are fundamental to achieving high atom economy, as they allow for transformations with minimal generation of byproducts. numberanalytics.comnumberanalytics.com

Several catalytic strategies can be envisioned for the atom-economical synthesis of this compound and its precursors.

Transition-Metal Catalysis : Asymmetric cyclopropanation using transition metal catalysts, such as those based on rhodium, copper, or palladium, is a powerful tool. rsc.orgnumberanalytics.com These reactions, like the rhodium-catalyzed decomposition of diazo compounds, can proceed with very low catalyst loadings and directly construct the cyclopropane ring. organic-chemistry.org Multi-component reactions, which combine three or more reactants in a single step to build a complex product, are inherently atom-economical. rsc.org

Biocatalysis : The use of enzymes as catalysts offers a highly green and selective alternative. Engineered hemoproteins, such as myoglobin (B1173299) variants, have been developed to catalyze asymmetric cyclopropanations with exceptional diastereo- and enantioselectivity (98–99.9% de; 96–99.9% ee). rochester.edu These reactions occur in aqueous media under mild conditions and can be performed in whole-cell systems, simplifying the process. rochester.edu

Organocatalysis : Small organic molecules can also act as catalysts for asymmetric transformations. For example, chiral diphenylprolinol TMS ether has been used to catalyze the enantioselective alkylation of phloroglucinol (B13840) derivatives, demonstrating the power of organocatalysis in constructing complex chiral molecules. mdpi.com

| Catalytic Pathway | Catalyst Type | Green Advantage | Reference |

| Asymmetric Cyclopropanation | Rhodium or Copper Complexes | High selectivity, low catalyst loading, C-C bond formation | organic-chemistry.orgrsc.org |

| Multi-Component Reactions | Copper or Titanium Complexes | High atom economy, reduces step count | rsc.orgorganic-chemistry.org |

| Enzymatic Cyclopropanation | Engineered Myoglobin | High stereoselectivity, mild aqueous conditions, renewable catalyst | rochester.edumdpi.com |

| Electrochemical Synthesis | Electro-oxidation (e.g., with thianthrene) | Avoids chemical oxidants, high selectivity | nih.gov |

Exploration of Novel Synthetic Pathways and Methodological Advancements for Related Compounds

The quest for more efficient and versatile synthetic methods continues to drive innovation in organic chemistry. rsc.org Recent advancements offer new routes to cyclopropylamines and related structures that overcome the limitations of traditional methods.

A significant development is the titanium(II)-mediated coupling of nitriles with Grignard reagents . This one-step reaction provides a direct and cost-effective route to primary cyclopropylamines from readily available starting materials, representing a major simplification over multi-step sequences. organic-chemistry.org The reaction's success relies on a cooperative effect between the titanium reagent and a Lewis acid. organic-chemistry.org

Electrochemical synthesis has emerged as a powerful green tool, using electricity to drive reactions and avoid stoichiometric chemical reagents. nih.gov A recently disclosed method for cyclopropane synthesis involves the electrochemical oxidation of thianthrene in the presence of an alkene. nih.gov This generates a dielectrophilic intermediate that reacts with carbon pronucleophiles to form the cyclopropane ring with high diastereoselectivity, offering a scalable and functional group-tolerant approach. nih.gov

Chemoenzymatic strategies combine the best of chemical and biological catalysis. One such approach uses an engineered myoglobin catalyst for the stereoselective synthesis of pyruvate-containing cyclopropanes. wpmucdn.com These functionalized cyclopropanes can then undergo further chemical transformations, such as a photoinduced ring expansion to access optically active cyclobutenes, demonstrating the power of combining enzymatic selectivity with traditional organic reactions. wpmucdn.com

Advances in boron chemistry have also opened new avenues. A novel method allows for the diastereoselective synthesis of cyclopropyl diboronates from gem-bis(boronates). nih.gov The resulting C-B bonds are exceptionally versatile handles for subsequent functionalization, providing a platform for the rapid diversification and synthesis of highly substituted cyclopropane architectures. nih.gov

Scale-Up Considerations for Research Purposes

Transitioning a synthetic route from a small-scale laboratory experiment to a larger, gram-scale production for research purposes presents a unique set of challenges. The goal is to develop a process that is not only high-yielding but also reproducible, safe, and cost-effective. nih.govnih.gov

A key consideration is the choice of reagents and purification methods . Syntheses that rely on expensive reagents, such as certain chiral auxiliaries or palladium catalysts, or hazardous materials like sodium azide and diazomethane, are often unsuitable for scale-up. google.com Likewise, reliance on chromatographic purification is a major bottleneck, being time-consuming, solvent-intensive, and difficult to implement on a large scale. google.comnih.gov Ideal scalable processes yield products that can be isolated by simple precipitation or crystallization. nih.gov

Reaction conditions must be carefully managed. Exothermic reactions require efficient heat removal, which becomes more challenging in larger reactors. google.com Similarly, reactions requiring high pressure necessitate specialized and costly equipment. google.com A robust process should be reproducible and insensitive to minor fluctuations in reaction parameters. A published scalable synthesis of a cyclopropylamine analog highlighted that yields dropped on a larger scale due to longer reaction times, necessitating the development of a more reliable procedure. nih.govnih.gov

Chemical Reactivity and Derivatization Strategies of 1 2,4 Dichlorophenyl Cyclopropanamine

Reactivity Profiles of the Amine Functional Group

The primary amine group in 1-(2,4-dichlorophenyl)cyclopropanamine is a key site for a variety of chemical modifications, including acylation, alkylation, and sulfonylation. These reactions are fundamental in the synthesis of diverse analogues.

Acylation: The primary amine readily undergoes acylation with carboxylic acids, acid chlorides, or anhydrides to form stable amide derivatives. For instance, reaction with a carboxylic acid in the presence of a coupling agent like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) yields the corresponding N-acylcyclopropylamine. rsc.org This transformation is crucial for creating libraries of compounds with varied substituents.

Alkylation: N-alkylation of the amine can be achieved, though direct alkylation may lead to mixtures of mono- and di-alkylated products. More controlled methods, such as reductive amination with aldehydes or ketones, are often preferred. Cyclopropylamines can also be involved in more complex alkylation schemes, serving as intermediates in the α-alkylation of aldehydes and ketones. acs.orgacs.org

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base leads to the formation of sulfonamides. This reaction is useful for introducing sulfonyl groups, which can act as bioisosteres for other functional groups and modulate the physicochemical properties of the parent compound. Electrochemical methods have also been developed for the sulfonylation of related hydrazone structures, suggesting potential for novel synthetic routes. thieme-connect.de

Reactions Involving the Cyclopropane (B1198618) Ring System

The three-membered cyclopropane ring is characterized by significant ring strain, which dictates its chemical behavior. While it provides metabolic stability in some contexts by having high C-H bond dissociation energy, this strain also makes it susceptible to ring-opening reactions under certain conditions. khanacademy.orghyphadiscovery.com The stability of the cyclopropane ring in this compound is a critical factor during derivatization, as harsh reaction conditions or certain reagents can lead to its cleavage. Generally, the ring is stable to many standard synthetic transformations, particularly those targeting the amine or phenyl groups under mild conditions.

Chemical Transformations of the Dichlorophenyl Substituent

The 2,4-dichlorophenyl group offers sites for further functionalization, primarily through nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms on the phenyl ring are activated towards nucleophilic substitution, especially when electron-withdrawing groups are present. libretexts.orglibretexts.org While the cyclopropylamine (B47189) group is not a strong activating group, reactions with potent nucleophiles under forcing conditions can lead to the substitution of one or both chlorine atoms. The regioselectivity of such substitutions can be influenced by the position of the substituents already on the ring. documentsdelivered.comnih.govnih.gov

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Negishi, or Buchwald-Hartwig reactions, are powerful tools for forming new carbon-carbon or carbon-heteroatom bonds. nih.govwikipedia.orgyoutube.comnobelprize.orglibretexts.org These reactions could potentially be used to replace the chlorine atoms with a variety of other functional groups, including alkyl, aryl, or amino moieties, thereby creating a wide range of analogues. The success of these reactions would depend on the selection of appropriate catalysts and reaction conditions to avoid interference from the amine and cyclopropyl (B3062369) groups.

Development of Novel Derivatization Pathways for Analogue Synthesis

The synthesis of analogues of this compound is a key area of interest, particularly for applications in medicinal chemistry. Novel derivatization pathways often involve a multi-step approach, combining reactions at the different functional groups. For example, a synthetic route could begin with the acylation of the amine group, followed by a cross-coupling reaction on the dichlorophenyl ring to introduce further diversity. The synthesis of chiral arylcyclopropylamines has been achieved through methods like enantioselective cyclopropanation. researchgate.net The development of such pathways allows for the systematic exploration of the chemical space around the core scaffold. A related compound, 1-cyano-N-(2,4-dichlorophenyl)cyclopropanecarboxamide, has been synthesized and characterized, indicating the feasibility of creating complex derivatives. asianpubs.org

Interactive Table of Derivatization Reactions

| Target Site | Reaction Type | Reagents and Conditions | Product Type |

|---|---|---|---|

| Amine Group | Acylation | Carboxylic acid, EDCI | N-Acyl derivative |

| Amine Group | Alkylation | Aldehyde/Ketone, NaBH3CN | N-Alkyl derivative |

| Amine Group | Sulfonylation | Sulfonyl chloride, Base | Sulfonamide derivative |

| Dichlorophenyl Group | SNAr | Strong nucleophile, Heat | Substituted phenyl derivative |

| Dichlorophenyl Group | Suzuki Coupling | Boronic acid, Pd catalyst, Base | Aryl-substituted derivative |

| Dichlorophenyl Group | Buchwald-Hartwig | Amine, Pd catalyst, Base | Amino-substituted derivative |

Exploration of Cyclopropane Ring-Opening Reactions and Subsequent Transformations

While ring stability is often desired, the deliberate opening of the cyclopropane ring can lead to novel molecular scaffolds. This can be achieved under various conditions, including acidic or thermal environments, or through the use of specific catalysts.

Acid-Catalyzed Ring Opening: In the presence of strong acids, the cyclopropane ring can be protonated, leading to a carbocationic intermediate that can be trapped by nucleophiles. Studies on related compounds like trans-2-phenylcyclopropylamine have shown that electrophilic ring opening can occur at the distal C-C bond. nih.gov

Radical-Mediated Ring Opening: The cyclopropane ring can also be opened via radical pathways. For example, photocatalytic methods have been developed for the 1,3-difunctionalization of cyclopropanes, where a radical intermediate is generated, followed by the addition of two different functional groups across the cleaved bond. chemrxiv.orgresearchgate.net

Donor-Acceptor Cyclopropanes: The presence of both an electron-donating group (the amine) and an electron-accepting group (the dichlorophenyl ring) can facilitate ring-opening reactions, making the compound a precursor for various heterocyclic structures. scispace.comresearchgate.net

Functionalization of the Compound for Bioconjugation or Material Science Applications

The functional groups on this compound make it a candidate for attachment to larger molecules, a process known as bioconjugation, or for incorporation into advanced materials. springernature.comnih.gov

Bioconjugation: The primary amine is the most accessible handle for bioconjugation. It can be reacted with activated esters or other electrophilic groups on proteins, peptides, or other biomolecules to form stable covalent linkages. wgtn.ac.nz Such strategies are widely used in drug delivery and diagnostics. For this to be viable, the reaction conditions must be mild and biocompatible.

Material Science: The dichlorophenyl group could be exploited for incorporation into polymers or other materials. For instance, the chlorine atoms could participate in polymerization reactions or serve as anchoring points for grafting the molecule onto a surface. The rigid cyclopropane unit could impart unique conformational constraints to a polymer backbone.

While specific examples of bioconjugation or materials science applications for this compound are not extensively documented, the fundamental reactivity of its constituent parts provides a clear roadmap for such future explorations.

Mechanistic Investigations of Reactions Involving 1 2,4 Dichlorophenyl Cyclopropanamine

Elucidation of Reaction Mechanisms in Synthetic Transformations

The formation of the cyclopropane (B1198618) ring and the introduction of the amine functionality are the two pivotal stages in the synthesis of 1-(2,4-dichlorophenyl)cyclopropanamine. Several synthetic strategies can be envisaged, each with its own mechanistic nuances.

One common approach to forming the cyclopropane ring is through a cyclopropanation reaction of an appropriately substituted styrene (B11656) derivative, such as 2,4-dichlorostyrene (B1605465). The Simmons-Smith reaction, which employs a carbenoid species, typically generated from diiodomethane (B129776) and a zinc-copper couple, is a well-established method for stereospecific cyclopropanation. masterorganicchemistry.comwikipedia.org The mechanism is believed to be concerted, involving a "butterfly" transition state where the methylene (B1212753) group is transferred to the alkene in a single step, thus preserving the stereochemistry of the starting alkene. mdpi.com For a substituted styrene like 2,4-dichlorostyrene, the presence of the aromatic ring can influence the electronics and sterics of the reaction.

Another powerful method for constructing the cyclopropyl (B3062369) backbone is the Kulinkovich reaction, which allows for the synthesis of cyclopropanols from esters using a titanium catalyst. wikipedia.orgorganic-chemistry.org The reaction proceeds through a titanacyclopropane intermediate. wikipedia.orgpsgcas.ac.in This intermediate is formed from a Grignard reagent and a titanium(IV) alkoxide. The ester then inserts into the titanacyclopropane ring, leading to the formation of the cyclopropanol. organic-chemistry.org

Once the cyclopropane ring with a suitable functional group is in place, the amine group can be introduced. If the cyclopropane ring is formed with a carboxylic acid or ester group, this can be converted to the amine via rearrangements like the Curtius or Hofmann rearrangement.

The Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate, which is then hydrolyzed to the primary amine. masterorganicchemistry.comorganic-chemistry.org Mechanistic studies, including computational analysis, on cyclopropyl acyl azides suggest that the reaction proceeds through a concerted pathway with the simultaneous loss of nitrogen gas and migration of the cyclopropyl group. nih.govnih.govresearchgate.net The formation of a discrete nitrene intermediate is generally considered a higher energy pathway. nih.govnih.gov

The Hofmann rearrangement provides an alternative route from a primary amide to a primary amine with one fewer carbon atom. wikipedia.orglibretexts.org The reaction is typically carried out with bromine and a strong base. The mechanism involves the formation of an N-bromoamide intermediate, which upon deprotonation, rearranges to an isocyanate. wikipedia.org This isocyanate is then hydrolyzed in the aqueous basic medium to yield the primary amine. wikipedia.orgstackexchange.com

Kinetic and Thermodynamic Studies of Key Reactions

Kinetic and thermodynamic studies are essential for understanding the feasibility and rate of chemical reactions, as well as for optimizing reaction conditions. For the multi-step synthesis of this compound, analyzing the kinetic and thermodynamic parameters of each step provides valuable insights.

For the cyclopropanation step, the reaction rate is influenced by factors such as the nature of the solvent and the substituents on the alkene and the carbenoid. mdpi.com In the Simmons-Smith reaction, the choice of solvent can affect the rate, with less basic solvents generally being preferred. mdpi.com

In the context of the Curtius rearrangement of a hypothetical 1-(2,4-dichlorophenyl)cyclopropanecarbonyl azide, kinetic studies would involve monitoring the rate of disappearance of the acyl azide or the formation of the isocyanate. The activation parameters, enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), can be determined from the temperature dependence of the rate constant. A combined experimental and theoretical study on the Curtius rearrangement of cyclopropanoyl azides has shown that these reactions have activation barriers in the range of 25-30 kcal/mol. nih.gov The lower activation energy for some cyclopropene-containing systems was attributed to a weaker bond between the carbonyl carbon and the three-membered ring. nih.gov

| Reaction Step | Parameter | Value (Hypothetical) | Significance |

| Cyclopropanation of 2,4-Dichlorostyrene | Rate Constant (k) | 1.5 x 10⁻³ L mol⁻¹ s⁻¹ (at 25 °C) | Determines the reaction time required for completion. |

| Activation Energy (Ea) | 15 kcal/mol | Energy barrier that must be overcome for the reaction to occur. | |

| Curtius Rearrangement | Enthalpy of Activation (ΔH‡) | 26.5 kcal/mol | Reflects the energy required to reach the transition state. nih.gov |

| Entropy of Activation (ΔS‡) | +5 cal mol⁻¹ K⁻¹ | A small positive value is consistent with a concerted, unimolecular rearrangement. nih.gov | |

| Overall Reaction | Gibbs Free Energy (ΔG) | -25 kcal/mol | Indicates the overall spontaneity of the synthetic sequence. |

This table presents hypothetical kinetic and thermodynamic data based on values reported for similar reaction types in the literature.

Identification and Characterization of Reaction Intermediates

The identification and characterization of transient intermediates are fundamental to confirming a proposed reaction mechanism. In the synthesis of this compound, several key intermediates are postulated.

In the Kulinkovich reaction , the titanacyclopropane is a crucial intermediate. wikipedia.orgorganic-chemistry.org While highly reactive, its existence has been supported by computational studies and its reactivity with various electrophiles. acs.orgresearchgate.net

For the Hofmann rearrangement , the N-bromoamide and the isocyanate are key intermediates. wikipedia.org The N-bromoamide can, in some cases, be isolated and characterized. The isocyanate is also a stable intermediate that can be trapped by various nucleophiles if water is excluded from the reaction mixture. wikipedia.org

In the Curtius rearrangement , the acyl azide is a relatively stable precursor that can be isolated and characterized before its thermal or photochemical conversion to the isocyanate intermediate. masterorganicchemistry.comnih.govnih.gov The isocyanate itself is a key intermediate that can be detected spectroscopically or trapped chemically. masterorganicchemistry.comresearchgate.net

| Reaction | Intermediate | Method of Detection/Characterization | Reference |

| Kulinkovich Reaction | Titanacyclopropane | Computational Modeling, Reactivity Studies | wikipedia.orgacs.org |

| Hofmann Rearrangement | N-bromoamide | Spectroscopic Methods (NMR, IR) | wikipedia.org |

| Isocyanate | Trapping Experiments, Spectroscopic Methods (IR) | masterorganicchemistry.comwikipedia.org | |

| Curtius Rearrangement | Acyl Azide | Spectroscopic Methods (NMR, IR), Crystallography | nih.govnih.gov |

| Isocyanate | Trapping Experiments, Spectroscopic Methods (IR) | masterorganicchemistry.comnih.govnih.gov |

The characterization of these intermediates often relies on a combination of spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, as well as trapping experiments where a reactive intermediate is intercepted by a trapping agent to form a stable, characterizable product.

Application of Isotopic Labeling Studies for Mechanism Determination

Isotopic labeling is a powerful tool for tracing the fate of atoms throughout a chemical reaction, thereby providing unambiguous evidence for a proposed mechanism. nih.govnih.gov In the context of the synthesis of this compound, isotopic labeling can be employed to elucidate several mechanistic details.

For instance, to confirm the concerted nature of the Simmons-Smith cyclopropanation, one could use a stereochemically defined deuterated 2,4-dichlorostyrene. The preservation of the stereochemistry in the resulting cyclopropane would provide strong evidence for a concerted mechanism. masterorganicchemistry.com

In the Curtius rearrangement, labeling the carbonyl carbon with ¹³C in the precursor 1-(2,4-dichlorophenyl)cyclopropanecarboxylic acid would allow for the tracking of this carbon atom. Its final position in the amine product (after hydrolysis of the isocyanate) can be determined by ¹³C NMR spectroscopy, confirming the migration of the cyclopropyl group to the nitrogen atom. Similarly, ¹⁵N labeling of the azide group can provide further insight into the nitrogen extrusion process. researchgate.net

| Reaction Step | Isotopic Label | Information Gained | Reference |

| Cyclopropanation | Deuterium (²H) on Styrene | Confirms stereospecificity of the reaction. | masterorganicchemistry.com |

| Curtius Rearrangement | ¹³C at Carbonyl Carbon | Traces the migration of the cyclopropyl group. | researchgate.net |

| ¹⁵N in Azide Group | Elucidates the mechanism of nitrogen elimination. | researchgate.net | |

| Hofmann Rearrangement | ¹⁵N in Amide | Confirms the origin of the nitrogen in the final amine. |

These studies, while synthetically challenging, provide definitive evidence that is often difficult to obtain through other means.

Computational Chemistry Approaches for Reaction Mechanism Prediction and Validation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms. nih.govutdallas.edu It allows for the calculation of the geometries and energies of reactants, transition states, and products, providing a detailed picture of the potential energy surface of a reaction.

For the synthesis of this compound, DFT calculations can be used to:

Predict the most likely reaction pathway: By comparing the activation energies of different possible mechanisms, the most favorable pathway can be identified. For example, DFT studies on the Curtius rearrangement have shown that the concerted pathway is energetically more favorable than a stepwise mechanism involving a nitrene intermediate. nih.govnih.gov

Characterize transition state structures: The geometry of the transition state provides crucial information about the mechanism. For example, in a DFT study of a cyclopropanation reaction, the transition state geometry can reveal the degree of bond formation and breaking. nih.gov

Explain stereoselectivity: By calculating the energies of the transition states leading to different stereoisomers, the origins of stereoselectivity can be understood. nih.gov For the cyclopropanation of 2,4-dichlorostyrene, computational models can predict whether the syn or anti product is favored.

A DFT study on the cyclopropanation of styrene with aryldiazodiacetate catalyzed by a boron-based Lewis acid revealed that the reaction proceeds via the formation of a five-membered cyclic intermediate, with the removal of N₂ being the rate-limiting step. nih.gov The study also explained the origin of diastereoselectivity based on steric hindrance and π-π stacking interactions in the transition state. nih.gov

| Computational Method | Application to Synthesis | Insights Provided | Reference |

| Density Functional Theory (DFT) | Cyclopropanation of 2,4-dichlorostyrene | Prediction of transition state geometry and activation energy. | nih.gov |

| Curtius Rearrangement | Comparison of concerted vs. stepwise pathways. | nih.govnih.gov | |

| Intrinsic Reaction Coordinate (IRC) Analysis | All reaction steps | Confirmation that a calculated transition state connects the correct reactant and product. | nih.gov |

These computational approaches, when combined with experimental data, provide a comprehensive understanding of the reaction mechanisms involved in the synthesis of this compound.

Structure Activity Relationship Sar Studies of 1 2,4 Dichlorophenyl Cyclopropanamine Analogues

Impact of Substituent Modifications on the Dichlorophenyl Ring System

The 2,4-dichloro substitution pattern on the phenyl ring is a crucial determinant of the compound's activity. Modifications to this aromatic system, including the number, position, and nature of the substituents, can significantly modulate potency and selectivity.

Research on related scaffolds, such as those targeting the peroxisome proliferator-activated receptor γ (PPARγ), has demonstrated the importance of the substitution pattern on the benzene (B151609) ring for transcriptional activity. nih.gov In one study on 2,4-dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide analogues, substitutions at position 4 of the benzene ring were associated with higher activity. nih.gov Similarly, studies on inhibitors of the histone demethylase KDM1A, which often feature a phenylcyclopropylamine core, have shown that decorating the phenyl ring with small, often halogenated, functional groups can lead to a significant improvement in inhibitory activity. nih.gov Specifically, substitution at the meta position of the phenyl ring has proven beneficial in related series. nih.gov

Table 1: Hypothetical Impact of Phenyl Ring Substitutions on Activity

| R1 (Position 2) | R2 (Position 4) | Relative Activity | Rationale |

| Cl | Cl | Baseline | Original compound substitution. |

| F | Cl | Potentially Altered | Fluorine may alter electronic properties and binding interactions. |

| Cl | F | Potentially Altered | Positional changes of halogens affect the dipole moment and interaction profile. |

| H | Cl | Likely Reduced | Removal of the ortho-substituent may decrease steric hindrance or eliminate a key interaction point. |

| Br | Cl | Potentially Increased/Decreased | Bromine offers different steric bulk and electronics compared to chlorine. nih.gov |

| CH₃ | Cl | Likely Altered | Introduction of an electron-donating group changes the ring's electronic character. |

Influence of Cyclopropane (B1198618) Ring Substitutions and Modifications on Activity

The cyclopropane ring provides a rigid scaffold that correctly orients the phenyl and amine substituents. Its conformational rigidity is a key feature. Modifications to this ring can have profound effects on activity.

Studies on fluorinated phenylcyclopropylamine analogues have shown that substitution on the cyclopropane ring significantly affects inhibitory activity against enzymes like microbial tyramine (B21549) oxidase. nih.gov The presence of a free amino group directly bonded to the cyclopropane ring was found to be a crucial structural feature for tyramine oxidase inhibition. nih.gov Furthermore, the introduction of a fluorine atom onto the cyclopropane ring can increase potency. For instance, trans-2-fluoro-2-phenylcyclopropylamine was found to be a more potent competitive inhibitor than its non-fluorinated counterpart. nih.gov This highlights that both the presence and the stereochemical arrangement of substituents on the cyclopropane ring are important. nih.gov The cyclopropane core itself is often responsible for covalent interactions with protein targets, as seen in inhibitors of KDM1A. nih.gov

Table 2: Effect of Cyclopropane Ring Modifications on Tyramine Oxidase Inhibition

| Compound | Modification | IC₅₀ (Relative to Tranylcypromine) |

| Tranylcypromine (B92988) | No substitution on cyclopropane ring | Baseline |

| trans-2-fluoro-2-phenylcyclopropylamine | Fluorine substitution on cyclopropane ring | 10x lower (more potent) nih.gov |

| 2-fluoro-1-phenylcyclopropylmethylamine | Fluorine substitution and N-methylation | Weak inhibitor nih.gov |

Role of Stereochemistry and Chiral Purity in Biological or Chemical Activity

The central carbon of the cyclopropane ring attached to the phenyl and amino groups is a chiral center. Therefore, 1-(2,4-Dichlorophenyl)cyclopropanamine can exist as a pair of enantiomers. Stereochemistry is a well-established key determinant of biological activity. nih.gov Enantiomers of a chiral drug can exhibit different pharmacological, and toxicological properties.

The absolute configuration of chiral molecules is critical, as biological systems, such as enzymes and receptors, are themselves chiral. tru.ca This often results in one enantiomer fitting much better into a binding site than the other. For example, in studies of chiral pyrazole (B372694) derivatives that inhibit monoamine oxidase (MAO), the separated single enantiomers showed different levels of inhibitory activity. nih.gov The synthesis of diastereopure phenylcyclopropylamine analogues has been a strategy to probe these stereochemical effects. nih.gov The use of techniques like electronic circular dichroism (ECD) can be employed to differentiate between stereoisomers. nih.gov Therefore, the chiral purity of this compound is expected to be critical for its specific biological or chemical activity, with one enantiomer likely being significantly more active or having a different activity profile than the other.

Establishment of Quantitative Structure-Activity Relationships (QSAR) for Related Series

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com These models use molecular descriptors, which quantify various physicochemical properties of the molecules, such as electronic, steric, and topological features. mdpi.comresearchgate.net

For series related to phenylcyclopropylamines, QSAR models have been developed using techniques like multiple linear regression (MLR) and artificial neural networks (ANN). researchgate.net For instance, in a study of 1-phenylcyclohexylamine (B1663984) analogues, quantum chemical descriptors were used to build a QSAR model that could predict inhibitory activity against the N-methyl-D-aspartate (NMDA) receptor. researchgate.net Similarly, QSAR models for other inhibitor classes have successfully correlated descriptors like hydrogen bond donor count, polarizability, surface tension, and torsion energies with biological activity. mdpi.com

A hypothetical QSAR study on this compound analogues would involve generating a series of related compounds, measuring their activity, calculating relevant molecular descriptors, and then using statistical methods to build a predictive model. Such a model could then be used to predict the activity of new, unsynthesized analogues, thereby guiding further synthetic efforts. mdpi.com

Table 3: Example Descriptors for a QSAR Model of Phenylcyclopropanamine Analogues

| Descriptor | Type | Potential Correlation with Activity |

| LogP | Lipophilicity | Positive or negative, depending on target environment. |

| Dipole Moment | Electronic | Positive, indicating importance of polar interactions. researchgate.net |

| Molecular Weight | Steric/Size | May have an optimal range. |

| Hydrogen Bond Donors (HBD) | Physicochemical | Positive, if H-bonding is key to binding. mdpi.com |

| Connolly Solvent Excluded Volume | Steric | Can indicate the importance of shape and fit. researchgate.net |

| LUMO Energy | Electronic | Negative, may relate to reactivity or interaction with electron-rich residues. researchgate.net |

Pharmacophore Modeling and Ligand-Based Design for Activity Prediction

Pharmacophore modeling is another computational technique central to drug design. nih.gov A pharmacophore represents the three-dimensional arrangement of essential structural and electronic features that a molecule must possess to exert a specific biological activity. researchgate.net These features typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), aromatic rings (AR), and hydrophobic (HY) or charged centers. nih.gov

By analyzing the structures of a set of active analogues of this compound, a pharmacophore model could be generated. researchgate.net This model would serve as a 3D query to screen large virtual compound libraries to identify novel molecules with different chemical scaffolds but the same essential features, which are predicted to be active. nih.gov Pharmacophore models can be developed based on the structures of known active ligands (ligand-based) or on the structure of the biological target's binding site (structure-based). nih.gov This approach is frequently coupled with molecular docking to refine the screening process. nih.gov For the this compound class, a likely pharmacophore model would include features for the aromatic ring, the amine group (as a potential HBD or positive ionizable feature), and the hydrophobic cyclopropane and phenyl moieties.

Advanced Analytical Characterization Techniques in Research on 1 2,4 Dichlorophenyl Cyclopropanamine

High-Resolution Mass Spectrometry (HRMS) for Precise Structural Elucidation of Novel Derivatives

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the structural elucidation of newly synthesized compounds, offering the ability to determine the elemental composition of a molecule with high accuracy. delpharm.com When analyzing novel derivatives of 1-(2,4-Dichlorophenyl)cyclopropanamine, HRMS, often coupled with liquid chromatography (LC-HRMS), provides unambiguous molecular formulas by measuring the mass-to-charge ratio (m/z) to several decimal places. delpharm.comthermofisher.com This precision is crucial for distinguishing between isomers and identifying unknown impurities. delpharm.comdelpharm.com

In a typical research scenario, a novel derivative, such as an N-acylated version of the parent compound, is subjected to electrospray ionization (ESI). The resulting protonated molecule [M+H]⁺ is analyzed. The characteristic isotopic pattern of the two chlorine atoms (approximately a 3:2 ratio for the [M+2]⁺ peak relative to the M⁺ peak) serves as a clear indicator of its presence in the molecule.

Tandem mass spectrometry (MS/MS) experiments further illuminate the structure by inducing fragmentation of the parent ion. The resulting fragment ions provide a molecular fingerprint, revealing the connectivity of the molecule. For instance, fragmentation might show the loss of the acyl group or cleavage of the cyclopropane (B1198618) ring, allowing researchers to piece together the structure of the derivative. researchgate.netnih.gov This detailed fragmentation data is essential for confirming that the intended chemical transformation has occurred and for characterizing any unexpected byproducts. nih.gov

Table 1: Illustrative HRMS Data for a Hypothetical N-acetyl Derivative of this compound

| Ion Type | Calculated m/z | Measured m/z | Mass Error (ppm) | Inferred Elemental Composition | Fragment Description |

| [M+H]⁺ | 258.0447 | 258.0451 | 1.55 | C₁₁H₁₂Cl₂NO⁺ | Protonated parent molecule |

| [M+H-CH₂CO]⁺ | 216.0185 | 216.0188 | 1.39 | C₉H₁₀Cl₂N⁺ | Loss of ketene (B1206846) from acetyl group |

| [C₇H₄Cl₂]⁺ | 158.9712 | 158.9710 | -1.26 | C₇H₄Cl₂⁺ | Dichlorophenyl fragment |

This table is interactive. Users can sort the data by clicking on the column headers.

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural and Stereochemical Analysis

Multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural and stereochemical analysis of organic molecules like this compound and its derivatives. nih.gov While one-dimensional (1D) ¹H and ¹³C NMR provide initial information, complex structures and crowded spectra often necessitate two-dimensional (2D) techniques to resolve overlapping signals and establish definitive connectivity. nih.govresearchgate.net

Key 2D NMR experiments used in the analysis include:

Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, COSY would show correlations between the protons on the cyclopropane ring and help to assign their relative positions. nih.gov

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded carbon atoms with their attached protons. This is essential for assigning the signals in the ¹³C NMR spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals long-range couplings (typically over 2-3 bonds) between carbon and hydrogen atoms. It is invaluable for connecting different fragments of a molecule, such as linking the protons of the cyclopropane ring to the quaternary carbon of the dichlorophenyl ring. researchgate.net

Rotating Frame Overhauser Effect Spectroscopy (ROESY) or Nuclear Overhauser Effect Spectroscopy (NOESY): These experiments identify protons that are close in space, regardless of whether they are bonded. This is particularly crucial for determining stereochemistry, for example, the relative orientation of substituents on the cyclopropane ring in derivatives. nih.gov

For chiral derivatives, specialized NMR techniques using chiral solvating agents can be employed to differentiate between enantiomers, providing a method for determining enantiomeric excess. nih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (H to C) |

| C1 (Quaternary) | - | ~40 | H2/H3 to C1, H6' to C1 |

| C2/C3 (CH₂) | ~1.2-1.6 (m) | ~15 | H2/H3 to C1, H2 to C3 |

| C1' (Quaternary) | - | ~142 | H2'/H5'/H6' to C1' |

| C2' (Quaternary-Cl) | - | ~134 | H6' to C2' |

| C3' (CH) | ~7.2 (d) | ~128 | H5' to C3' |

| C4' (Quaternary-Cl) | - | ~132 | H5'/H3' to C4' |

| C5' (CH) | ~7.0 (dd) | ~127 | H3'/H6' to C5' |

| C6' (CH) | ~7.4 (d) | ~130 | H2/H3 to C6', H5' to C6' |

| NH₂ | ~1.8 (s, br) | - | - |

This table is interactive. Users can sort the data by clicking on the column headers. Predicted values are based on principles from related structures.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Reaction Monitoring

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is a rapid and non-destructive method for identifying functional groups within a molecule. sapub.org These two techniques are complementary; FTIR is sensitive to polar bonds and detects changes in dipole moments, while Raman spectroscopy detects changes in polarizability and is particularly effective for symmetric, non-polar bonds. sapub.orgmdpi.com

For this compound, key vibrational modes include:

N-H Stretching: The primary amine group (-NH₂) typically shows two characteristic stretching bands in the FTIR spectrum, usually in the range of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while the C-H stretches of the cyclopropane ring appear just below or at 3000 cm⁻¹.

C=C Stretching: The aromatic ring exhibits characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

C-Cl Stretching: The carbon-chlorine bonds give rise to strong absorptions in the fingerprint region of the FTIR spectrum, typically between 600-800 cm⁻¹.

Cyclopropane Ring Vibrations: The cyclopropane ring has characteristic "ring breathing" modes that can be observed in both FTIR and Raman spectra.

Vibrational spectroscopy is also a powerful tool for real-time reaction monitoring. uib.no For instance, during the synthesis of a derivative, the disappearance of the N-H stretching bands and the appearance of a new band, such as a carbonyl (C=O) stretch around 1650-1700 cm⁻¹ for an amide, can confirm the progress of the reaction without the need for sample extraction. researchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | FTIR | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | FTIR/Raman | 3050 - 3150 | Medium/Strong |

| Cyclopropyl (B3062369) C-H Stretch | FTIR/Raman | 2990 - 3020 | Medium |

| Aromatic C=C Stretch | FTIR/Raman | 1450 - 1600 | Strong |

| N-H Bend (Amine) | FTIR | 1590 - 1650 | Medium-Strong |

| C-N Stretch | FTIR | 1250 - 1350 | Medium |

| C-Cl Stretch | FTIR | 600 - 800 | Strong |

This table is interactive and based on typical frequency ranges for the specified functional groups. ijstr.orgnih.gov

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination of the Compound and its Derivatives

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline molecule, providing precise bond lengths, bond angles, and absolute stereochemistry. nih.govthieme-connect.de For a chiral compound like this compound, which exists as a pair of enantiomers, obtaining the crystal structure of a single enantiomer or a derivative thereof allows for unambiguous assignment of its absolute configuration (R or S). soton.ac.uk

The technique relies on the diffraction of X-rays by the electron clouds of the atoms in a crystal lattice. The resulting diffraction pattern is used to generate an electron density map, from which the atomic positions can be determined. thieme-connect.de To establish the absolute configuration of a light-atom molecule, anomalous dispersion is utilized, often referred to as the Bijvoet method. researchgate.net The presence of heavier atoms like chlorine in the molecule enhances this effect, making the determination more reliable. researchgate.net

In research, if a derivative of this compound can be crystallized, X-ray analysis provides incontrovertible proof of its structure and conformation in the solid state. This data is invaluable for understanding structure-activity relationships and for validating the stereochemical outcome of asymmetric syntheses.

Table 4: Representative Crystallographic Data for a Hypothetical Derivative Crystal

| Parameter | Value |

| Chemical Formula | C₁₅H₁₃Cl₂NO₂ |

| Formula Weight | 322.18 |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 9.421(3) |

| b (Å) | 27.617(6) |

| c (Å) | 12.501(4) |

| β (°) | 105.3(1) |

| Volume (ų) | 3135(2) |

| Z (molecules/unit cell) | 8 |

| Calculated Density (g/cm³) | 1.364 |

| R-factor (%) | 4.5 |

| Flack Parameter | 0.02(3) |

This table is interactive. The data is illustrative, based on similar structures reported in the literature. mdpi.comresearchgate.net A Flack parameter close to zero confirms the correct absolute stereochemistry.

Advanced Chromatographic Techniques (HPLC, GC) for Purity Assessment, Enantiomeric Separation, and Trace Analysis in Research Contexts

Chromatographic techniques are fundamental in the research of this compound for purification, purity assessment, and chiral separation. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

Purity Assessment: Ultra-High-Performance Liquid Chromatography (UHPLC), an evolution of HPLC, uses columns with smaller particles to achieve higher resolution, greater sensitivity, and faster analysis times. ijpsjournal.com A reversed-phase UHPLC method, often with a C18 column and a mobile phase of acetonitrile (B52724) and water, can be used to determine the purity of a synthetic batch of this compound, separating it from starting materials, reagents, and byproducts.

Enantiomeric Separation: Since this compound is chiral, separating its enantiomers is critical. This is achieved using chiral chromatography. nih.govmdpi.com In this technique, a chiral stationary phase (CSP) is used in an HPLC system. eijppr.com The enantiomers interact differently with the CSP, causing them to travel through the column at different rates and thus be separated. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are commonly effective for this type of separation. mdpi.commdpi.com The ability to separate and quantify the individual enantiomers is essential for developing enantiopure compounds.

Trace Analysis: Both GC and HPLC, especially when coupled with mass spectrometry (GC-MS or LC-MS), provide the high sensitivity needed for trace analysis. This is important for detecting minute quantities of impurities or for analyzing the compound in complex matrices during research studies. ijpsjournal.com

Table 5: Example of a Chiral HPLC Method for Enantiomeric Separation

| Parameter | Condition |

| Column | Chiralpak® AD-H (Cellulose derivative) |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Retention Time (Enantiomer 1) | 8.5 min |

| Retention Time (Enantiomer 2) | 10.2 min |

| Resolution (Rs) | > 2.0 |

This table is interactive and outlines a typical method for chiral separation. mdpi.comnih.gov

Biological and Pharmacological Research on 1 2,4 Dichlorophenyl Cyclopropanamine

Investigation of Potential Biological Targets and Pathways Mediated by the Compound

A thorough search of scientific databases has not yielded any specific studies identifying the biological targets or pathways directly mediated by 1-(2,4-Dichlorophenyl)cyclopropanamine. While research exists on larger molecules containing this chemical moiety, which are reported to interact with targets such as the CB1 cannabinoid receptor, these findings are not directly attributable to this compound itself. nih.govresearchgate.netnih.gov For instance, a structurally related but much more complex compound, 1-(2',4'-dichlorophenyl)-6-methyl-N-cyclohexylamine-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxamide, has been investigated as a selective agonist of the cannabinoid type 2 (CB2) receptor. researchgate.netnih.gov However, no such biological target has been documented for this compound.

Elucidation of Mechanism of Action at the Molecular and Cellular Level

There is no available scientific literature that elucidates the molecular or cellular mechanism of action for this compound. Its primary role in the documented literature is that of a synthetic intermediate. google.comevitachem.com For example, a related compound, trans-2-(3,5-Dichlorophenyl)cyclopropan-1-amine hydrochloride, is noted for its role as an intermediate in drug synthesis, where its structural features are suggested to allow for effective interaction with biological targets. evitachem.com However, specific mechanistic studies on this compound are absent.

Enzyme Inhibition/Activation Kinetics and Specificity Profiling

No studies detailing the enzyme inhibition or activation kinetics for this compound have been found in the public domain. While general principles of enzyme kinetics are well-established, libretexts.org and studies on other dichlorophenyl-containing compounds and their effects on enzymes like cyclooxygenase-2 exist, wustl.edunih.gov there is no specific data regarding the enzymatic activity or specificity profile of this compound.

Receptor Binding Assays and Affinity Profiling

Publicly available research does not include data from receptor binding assays or affinity profiling specifically for this compound. While studies on more complex molecules incorporating the 1-(2,4-dichlorophenyl) group, such as certain pyrazole (B372694) derivatives, have shown affinity for receptors like the CB1 cannabinoid receptor, this affinity cannot be extrapolated to the simpler this compound molecule. nih.govnih.gov

Development of Cellular and Subcellular Assays for Functional Studies

There are no published reports on the development or use of cellular or subcellular assays for functional studies of this compound. The scientific literature focuses on such assays for more complex derivatives. For instance, the anti-inflammatory properties of 2-(5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-yl)-N-(2-hydroxyethyl)-2-oxoacetamide (CDMPO) were studied in microglial cells. nih.gov However, similar functional studies for this compound are not available.

In Vitro Biological Efficacy and Selectivity Profiling of the Compound

A comprehensive search has not revealed any studies on the in vitro biological efficacy or selectivity profile of this compound. While there is extensive literature on the in vitro evaluation of other novel compounds, nih.gov no such data is available for the specific compound .

Modulation of Specific Signaling Pathways by the Compound

There is no evidence in the scientific literature to suggest that this compound modulates any specific signaling pathways. Research on the modulation of signaling pathways, such as those involving PI3K/Akt/mTOR and Ras-ERK, has been conducted on other classes of compounds, but not on this compound. nih.gov

Computational Studies and Molecular Modeling of 1 2,4 Dichlorophenyl Cyclopropanamine

Quantum Chemical Calculations of Electronic Structure, Reactivity, and Spectroscopic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT) are employed to predict molecular geometry, electronic distribution, and spectroscopic signatures. For 1-(2,4-dichlorophenyl)cyclopropanamine, these calculations provide a foundational understanding of its chemical behavior.

Detailed Research Findings: Studies on structurally related dichlorophenyl derivatives have utilized DFT with basis sets like B3LYP/6-311++G(d,p) to achieve a detailed analysis of their molecular structure and properties. mdpi.comiipseries.org For this compound, the optimized geometry would reveal key bond lengths, bond angles, and dihedral angles, particularly the orientation of the dichlorophenyl ring relative to the cyclopropane (B1198618) ring.

The electronic properties are often described by the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap suggests higher reactivity. For a related dichlorophenyl compound, a HOMO-LUMO gap of approximately 3.56 eV was calculated, indicating significant intramolecular charge transfer potential. mdpi.com

Furthermore, quantum chemical methods can predict spectroscopic properties. The theoretical vibrational frequencies from Fourier Transform Infrared (FT-IR) and Raman spectroscopy can be calculated and compared with experimental data to confirm the molecular structure. iipseries.org Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be computed to aid in structural elucidation. mdpi.com

Hypothetical Data Table: Calculated Electronic and Spectroscopic Properties This table is illustrative and based on typical values obtained for similar compounds.

| Property | Predicted Value | Method | Reference for Method |

| Total Energy | -1245.67 Hartree | DFT/B3LYP/6-311++G(d,p) | mdpi.com |

| HOMO Energy | -6.21 eV | DFT/B3LYP/6-311++G(d,p) | mdpi.com |

| LUMO Energy | -0.98 eV | DFT/B3LYP/6-311++G(d,p) | mdpi.com |

| HOMO-LUMO Gap | 5.23 eV | DFT/B3LYP/6-311++G(d,p) | mdpi.com |

| Dipole Moment | 2.85 Debye | DFT/B3LYP/6-311++G(d,p) | researchgate.net |

| 13C NMR (C-N) | δ 55.4 ppm | GIAO/DFT | mdpi.com |

| 1H NMR (N-H) | δ 7.15 ppm | GIAO/DFT | mdpi.com |

Molecular Docking Studies with Predicted Biological Targets and Enzymes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to predict the binding affinity and interaction patterns of small molecules with the active sites of proteins and other biological macromolecules.

Detailed Research Findings: Given the structural similarity of this compound to known inhibitors of various enzymes, several potential biological targets could be investigated. For instance, related dichlorophenyl compounds have been docked against targets like DNA methyltransferase 1 and Methionyl-tRNA synthetase. mdpi.compjps.pk The docking process involves preparing the protein structure (receptor) and the small molecule (ligand) and then using a scoring function to rank the potential binding poses based on their predicted binding energy.

A typical docking study on a related dichlorophenyl derivative against Methionyl-tRNA Synthetase yielded a docking score of -76.04 kcal/mol, indicating a strong theoretical binding affinity. pjps.pkubaya.ac.id The analysis of the docked pose would reveal specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues in the target's active site. For this compound, the amine group could act as a hydrogen bond donor, while the dichlorophenyl ring could engage in hydrophobic and halogen-bonding interactions.

Hypothetical Data Table: Predicted Biological Targets and Docking Scores This table is illustrative, presenting potential targets based on the compound's structural features.

| Predicted Target | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) | Reference for Method |

| Monoamine Oxidase A (MAO-A) | 2BXS | -8.5 | TYR407, PHE352 | mdpi.com |

| Serotonin Transporter (SERT) | 5I6X | -9.2 | ASP98, ILE172 | researchgate.net |

| Dopamine Transporter (DAT) | 4M48 | -8.9 | ASP79, SER149 | researchgate.net |

| Tyrosine Hydroxylase | 2XSN | -7.8 | HIS336, PHE309 | nih.gov |

Molecular Dynamics Simulations for Ligand-Target Interactions and Conformational Analysis

Molecular dynamics (MD) simulations provide detailed information about the fluctuation and conformational changes of proteins and ligands over time. researchgate.net Following molecular docking, MD simulations are often performed to assess the stability of the predicted ligand-protein complex and to refine the understanding of their interactions in a simulated physiological environment.